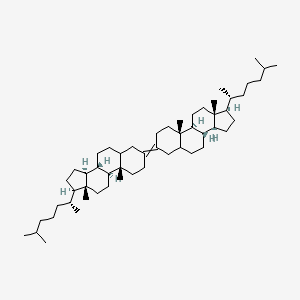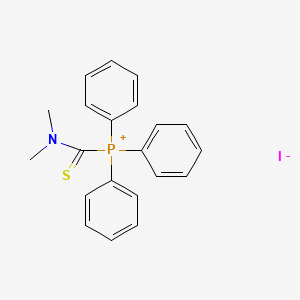
1,1,1-Trifluoro-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H9F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include halogenated derivatives or compounds with other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include hydrocarbons with fewer fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2,2-dimethylpropane can be compared with other fluorinated hydrocarbons such as:
1,1,1-Trifluoroethane: Similar in structure but with fewer carbon atoms.
1,1,1-Trifluoropropane: Similar but lacks the dimethyl groups.
2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of additional methyl groups.
The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
55757-33-0 |
|---|---|
Fórmula molecular |
C5H9F3 |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3 |
Clave InChI |
WQNXYRAMEVXDPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


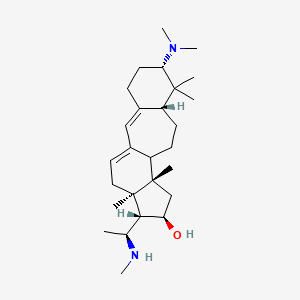
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
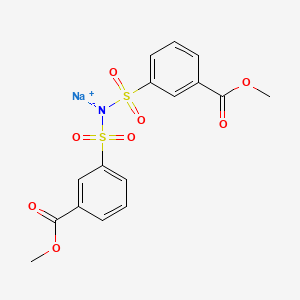
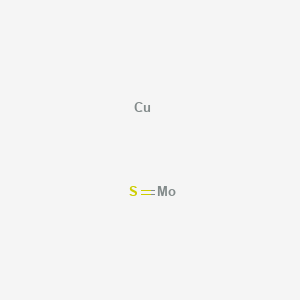
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)

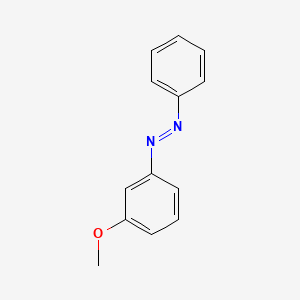

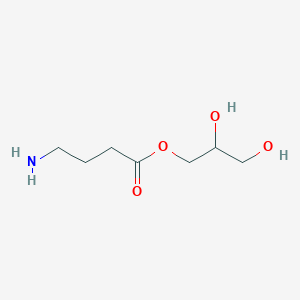

![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
